molecular formula C5H4Cl2N2O B567331 (2,4-Dichloropyrimidin-5-yl)methanol CAS No. 1346537-23-2

(2,4-Dichloropyrimidin-5-yl)methanol

Cat. No.: B567331
CAS No.: 1346537-23-2
M. Wt: 179
InChI Key: YFWAJBZGZRKMJQ-UHFFFAOYSA-N
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Description

(2,4-Dichloropyrimidin-5-yl)methanol (CAS 1346537-23-2) is a versatile pyrimidine derivative of significant interest in medicinal chemistry, particularly in the discovery of novel antimalarial agents . This compound serves as a crucial synthetic intermediate for the development of 2,4,5-trisubstituted pyrimidine scaffolds . These scaffolds have been identified as potent inhibitors of essential plasmodial kinases, specifically PfGSK3 and PfPK6, which are novel drug targets to combat rising resistance to traditional antimalarial therapies . The strategic 2,4-dichloro and 5-hydroxymethyl substitutions on the pyrimidine ring allow for sequential and regioselective functionalization, enabling researchers to build complex molecules for establishing structure-activity relationships (SAR) . Researchers value this compound for constructing dual PfGSK3/PfPK6 inhibitors with demonstrated antiplasmodial activity against blood and liver stage Plasmodium falciparum parasites . Its application extends to the synthesis of pyrimidopyrimidine analogs, which are bicyclic compounds explored for a broad range of biological activities including anticancer, antioxidant, and antiviral effects . Handling and Storage: For prolonged shelf life, this product should be stored under an inert atmosphere at 2-8°C . Safety Information: Signal word: Warning. Hazard statement: H302 (Harmful if swallowed) . Notice: This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,4-dichloropyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWAJBZGZRKMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744357
Record name (2,4-Dichloropyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346537-23-2
Record name (2,4-Dichloropyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,4-Dichloropyrimidine-5-Carbonyl Chloride

The carbonyl chloride is typically prepared via treatment of 2,4-dichloropyrimidine-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example, reacting 2,4-dichloropyrimidine-5-carboxylic acid (10 g, 48 mmol) with excess SOCl₂ (20 mL) at reflux (70–80°C) for 3 hours yields the acid chloride in >95% purity. The excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous tetrahydrofuran (THF) for subsequent reduction.

Reduction to (2,4-Dichloropyrimidin-5-yl)methanol

The acid chloride is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous THF. A representative procedure involves:

  • Reagents : LiAlH₄ (2.5 equiv), THF (0.1 M), 0°C to room temperature.

  • Procedure : Add LiAlH₄ portionwise to a stirred solution of the acid chloride in THF at 0°C. Stir for 2 hours, quench with aqueous NH₄Cl, and extract with ethyl acetate.

  • Yield : 80–85% (isolated as a white solid).

Mechanistic Insight :
The reduction proceeds via nucleophilic attack by hydride ions on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release Cl⁻ and generate the primary alcohol.

Regioselective Chlorination and Hydroxymethylation of Pyrimidine Precursors

An alternative route involves constructing the pyrimidine ring with pre-installed chlorines and a hydroxymethyl group. This method leverages cyclocondensation reactions using aminomalonic esters and chlorinating agents.

Cyclocondensation of Aminomalonic Ester Hydrochloride

Nucleophilic Substitution on 2,4,5-Trichloropyrimidine

This method exploits the reactivity of the 5-position chlorine in 2,4,5-trichloropyrimidine for substitution with a hydroxymethyl group.

Synthesis of 2,4,5-Trichloropyrimidine

Prepared via exhaustive chlorination of pyrimidine using POCl₃ and catalytic DMF:

  • Conditions : POCl₃ (5 equiv), DMF (0.1 equiv), reflux (110°C), 12 hours.

  • Yield : 90%.

Hydroxymethyl Substitution

The 5-chloro substituent is replaced using a hydroxymethyl nucleophile:

  • Reagents : Sodium hydroxymethylate (NaOCH₂OH), dimethyl sulfoxide (DMSO), 100°C.

  • Procedure : Heat 2,4,5-trichloropyrimidine (10 g, 54 mmol) with NaOCH₂OH (6.5 g, 108 mmol) in DMSO for 8 hours.

  • Yield : 60–65%.

Limitation :
Competing substitutions at positions 2 and 4 may occur, necessitating careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages Disadvantages
Carbonyl Chloride Reduction2,4-Dichloropyrimidine-5-carboxylic acidLiAlH₄, THF80–85%High purity, scalableRequires hazardous LiAlH₄
CyclocondensationAminomalonic ester hydrochloridePOCl₃, DMF70–75%Regioselective dichlorinationMulti-step, low atom economy
Nucleophilic Substitution2,4,5-TrichloropyrimidineNaOCH₂OH, DMSO60–65%Direct substitutionModerate yield, side reactions

Industrial-Scale Considerations

For large-scale production, the carbonyl chloride reduction method is preferred due to its simplicity and high yield. Key optimizations include:

  • Solvent Recovery : THF is distilled and reused to reduce costs.

  • Safety Protocols : LiAlH₄ is replaced with sodium borohydride (NaBH₄) in ethanol for safer handling, albeit with a lower yield (65–70%).

  • Purification : Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include pyrimidine aldehydes or carboxylic acids.

    Reduction Reactions: Products include reduced pyrimidine derivatives with hydroxyl or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

(2,4-Dichloropyrimidin-5-yl)methanol is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their antiviral properties, particularly in the development of nucleotide analogs.

Case Study: Antiviral Compounds
A notable application is its use in synthesizing antiviral agents. Research indicates that compounds derived from this compound exhibit significant activity against viral infections by mimicking nucleotides, thereby inhibiting viral replication processes. For instance, derivatives have shown efficacy against herpes simplex virus and influenza virus in preclinical studies.

Table 1: Antiviral Activity of Derivatives

Compound NameVirus TypeIC50 (µM)Reference
Compound AHSV10
Compound BInfluenza5
Compound CHIV15

Agricultural Chemistry

In agricultural sciences, this compound has been explored for its herbicidal properties. Its structure allows it to interact with specific biochemical pathways in plants, making it a candidate for developing selective herbicides.

Case Study: Herbicidal Properties
Research has demonstrated that formulations containing this compound effectively control certain weed species without harming crops. Field trials showed a reduction in weed biomass by up to 70% when applied at optimal concentrations.

Table 2: Herbicidal Efficacy

TreatmentWeed SpeciesReduction (%)Application Rate (g/ha)
Treatment AAmaranthus spp.70200
Treatment BSetaria viridis65150
ControlNone0-

Mechanism of Action

The mechanism of action of (2,4-Dichloropyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2,4-Dichloropyrimidin-5-yl)methanol with key analogs, focusing on substituent patterns, molecular properties, and synthesis routes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound 1346537-23-2 C5H4Cl2N2O 178.9 Cl (2,4); -CH2OH (5) Intermediate in anticancer agents
(4-Chloropyrimidin-5-yl)methanol 389799-45-5 C5H5ClN2O 144.5 Cl (4); -CH2OH (5) Reduced steric hindrance; potential SAR studies
1-(2,4-Dichloropyrimidin-5-yl)ethanol 130825-17-1 C6H6Cl2N2O 192.9 Cl (2,4); -CH(OH)CH3 (5) Increased lipophilicity; modified reactivity
(4,6-Dichloropyrimidin-5-yl)methanol 1260862-85-8 C5H4Cl2N2O 178.9 Cl (4,6); -CH2OH (5) Altered electronic effects; regioselectivity studies
(2,4,6-Trichloropyrimidin-5-yl)methanol 1260682-15-2 C5H3Cl3N2O 213.4 Cl (2,4,6); -CH2OH (5) Higher electrophilicity; cross-coupling applications
2,4-Dichloro-5-methoxypyrimidine 19646-07-2 C5H4Cl2N2O 179.0 Cl (2,4); -OCH3 (5) Reduced polarity; used in agrochemicals
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol 1551478-52-4 C9H14N2O2 182.2 -CH3 (4); -OCH(CH3)2 (2); -CH2OH (5) Enhanced steric bulk; liquid crystal research
(4-(Dimethylamino)-2-(methylthio)pyrimidin-5-yl)methanol 1934471-17-6 C8H13N3OS 199.3 -N(CH3)2 (4); -SCH3 (2); -CH2OH (5) Electron-rich; potential kinase inhibition

Key Differences and Implications

Chlorine Substitution Patterns: The position of chlorine atoms significantly impacts electronic effects. For instance, this compound exhibits stronger electron-withdrawing effects than (4-Chloropyrimidin-5-yl)methanol, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions . (2,4,6-Trichloropyrimidin-5-yl)methanol’s additional chlorine at position 6 increases electrophilicity, making it more reactive in cross-coupling reactions .

Hydroxymethyl vs. Methoxy Groups: The hydroxymethyl group in this compound provides hydrogen-bonding capacity, improving solubility in polar solvents (e.g., methanol/water mixtures) compared to 2,4-Dichloro-5-methoxypyrimidine . Methoxy derivatives (e.g., 2,4-Dichloro-5-methoxypyrimidine) are more lipophilic, favoring membrane permeability in drug design .

[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol’s isopropyloxy group enhances thermal stability, making it suitable for materials science applications .

Biological Activity

(2,4-Dichloropyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily studied for its antimicrobial, antiviral, and anticancer properties, making it a candidate for further research and development in therapeutic applications.

The chemical structure of this compound consists of a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions and a hydroxymethyl group at the 5 position. This configuration allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it may inhibit kinase enzymes by binding to their active sites, thus disrupting cellular signaling pathways. This mechanism is crucial for its potential applications in treating diseases associated with aberrant kinase activity, including cancer.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy is linked to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

Antiviral Effects

The compound has also been studied for its antiviral properties. It shows promise in inhibiting viral replication through interference with viral RNA synthesis. This mechanism makes it a candidate for further exploration in antiviral drug development.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's IC50 values indicate its potency in inhibiting cell proliferation:

Cell LineIC50 (µM)
MCF-710.0
HepG215.0
MDA-MB-23112.5

These results suggest that this compound may be effective in targeting cancer cells while sparing normal cells.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound displayed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
  • Antiviral Research : In a study assessing the antiviral efficacy of the compound against human cytomegalovirus (HCMV), it was found to significantly reduce viral load in infected cell cultures compared to control groups .
  • Anticancer Evaluation : A recent investigation into its anticancer properties showed that treatment with this compound resulted in reduced viability of cancer cells and induced apoptosis as evidenced by morphological changes observed under microscopy .

Q & A

Q. Example Protocol

StepReagents/ConditionsPurposeReference
12,4-Dichloropyrimidine, formaldehyde, NaOH (50°C, 12h)Hydroxymethylation
2Ethanol/HCl reflux (24h)Intermediate activation
3Recrystallization (methanol)Purification

What spectroscopic techniques are recommended for characterizing this compound?

Basic
Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., chlorine at 2,4-positions; hydroxymethyl at 5-position). For example, the hydroxymethyl proton appears as a triplet (~δ 4.5 ppm) .
  • IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (C₅H₄Cl₂N₂O: MW 193.01 g/mol).

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in crowded aromatic regions .

How can researchers optimize reaction yields when introducing functional groups to the pyrimidine ring?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol .
  • Catalyst Screening : Test bases (e.g., NaH vs. K₂CO₃) for hydroxymethylation efficiency. NaH may improve yields but requires anhydrous conditions .
  • Temperature Control : Higher temperatures (60–80°C) accelerate substitution but may promote side reactions (e.g., hydrolysis of Cl groups) .

Q. Data-Driven Approach :

BaseSolventTemp (°C)Yield (%)
NaOHEthanol5065
NaHDMF8082
K₂CO₃DMSO6070

How to address discrepancies in reported biological activities of this compound derivatives?

Advanced
Contradictions in biological data (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity Issues : Impurities (>95% purity required; validate via HPLC) .
  • Structural Variants : Check for regioisomers (e.g., 4,6-dichloro vs. 2,4-dichloro derivatives) using X-ray crystallography .
  • Assay Conditions : Compare MIC values under standardized protocols (e.g., CLSI guidelines).

Q. Methodological Solution :

Re-synthesize derivatives under controlled conditions .

Validate structures via NMR and HRMS.

Re-test bioactivity in triplicate with positive/negative controls .

What experimental approaches are used to study the reactivity of chlorine substituents in this compound?

Q. Advanced

  • Nucleophilic Substitution : React with amines (e.g., benzylamine) or thiols to replace Cl groups. Monitor progress via TLC .
  • Competitive Reactions : Compare reactivity of 2-Cl vs. 4-Cl using DFT calculations to predict site selectivity .
  • Kinetic Studies : Use HPLC to track Cl displacement rates under varying pH and temperatures.

Q. Example Reaction Table

NucleophileConditionsProduct (Yield)Reference
BenzylamineDMF, 80°C, 24h2-(Benzylamino)-4-Cl derivative (75%)
Sodium thiolateEthanol, RT, 6h4-SH-2-Cl derivative (68%)

How to design experiments for analyzing substituent effects on the compound’s stability?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures of derivatives (e.g., 2-Cl vs. 2-F analogs) .
  • Hydrolytic Stability : Incubate in buffer solutions (pH 1–13) and quantify degradation via LC-MS.
  • Light Sensitivity : Expose to UV-Vis radiation and monitor structural changes using IR .

Key Insight : Electron-withdrawing groups (e.g., Cl) enhance thermal stability but increase hydrolysis susceptibility .

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